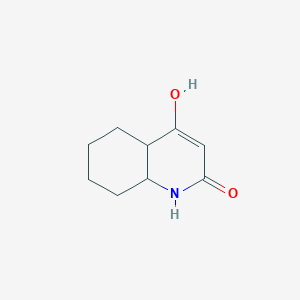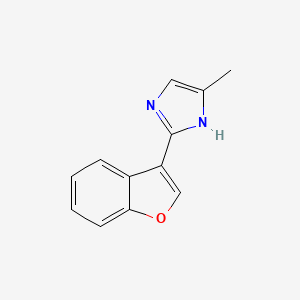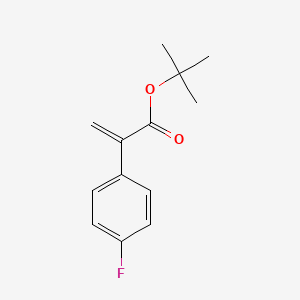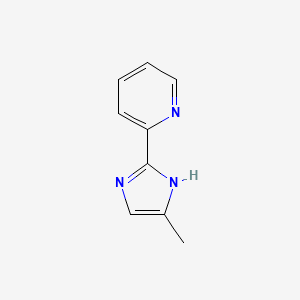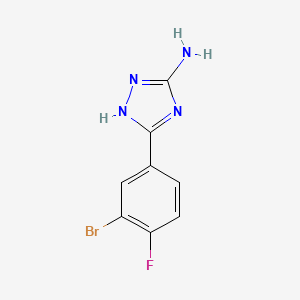
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a bromo group, and a fluoro group attached to a phenyl ring, which is further connected to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-fluoroaniline and hydrazine derivatives.
Formation of Triazole Ring: The key step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting the starting materials under specific conditions, such as heating in the presence of a suitable catalyst.
Purification: The crude product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions, resulting in different oxidation states of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used in the presence of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can lead to various oxidation states of the amino group.
科学的研究の応用
5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
5-Amino-3-(4-fluorophenyl)-1H-1,2,4-triazole: Lacks the bromo group, which may affect its reactivity and binding properties.
5-Amino-3-(3-bromo-phenyl)-1H-1,2,4-triazole: Lacks the fluoro group, leading to different chemical and biological properties.
5-Amino-3-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazole: Contains a chloro group instead of a bromo group, which can alter its reactivity and interactions.
Uniqueness
The presence of both bromo and fluoro groups in 5-Amino-3-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazole imparts unique chemical properties, such as enhanced reactivity and specific binding interactions. These characteristics make it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H6BrFN4 |
|---|---|
分子量 |
257.06 g/mol |
IUPAC名 |
5-(3-bromo-4-fluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChIキー |
GDYMFGPKPJTNCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC(=NN2)N)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)

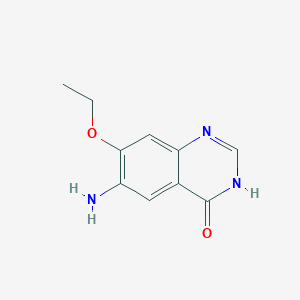
![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)

![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)


